4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride
Description
This compound is a dibenzofuran derivative featuring a piperazine moiety substituted with a 2-ethoxy-2-phenylethyl group, further stabilized as a dihydrochloride salt. Its structure combines a tetrahydrodibenzofuran core with a piperazine-methyl linkage, which is critical for its physicochemical and pharmacological properties. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .
Properties
CAS No. |
85418-58-2 |
|---|---|
Molecular Formula |
C27H36Cl2N2O3 |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride |
InChI |
InChI=1S/C27H34N2O3.2ClH/c1-2-31-25(21-9-4-3-5-10-21)19-28-15-17-29(18-16-28)20-27-23(12-8-14-26(27)30)22-11-6-7-13-24(22)32-27;;/h3-7,9-11,13,23,25H,2,8,12,14-20H2,1H3;2*1H |
InChI Key |
NZGYGQPCWGVVSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1CCN(CC1)CC23C(CCCC2=O)C4=CC=CC=C4O3)C5=CC=CC=C5.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride typically involves multiple steps, starting with the preparation of the dibenzofuran coreThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for its potential use in the following areas:
Antidepressant Activity
Research indicates that compounds with similar structural motifs exhibit antidepressant properties. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial in the treatment of depression. Studies have shown that derivatives of dibenzofuran can enhance mood and alleviate depressive symptoms through their action on neurotransmitter systems .
Anxiolytic Effects
Given its structural similarities to known anxiolytics, there is potential for this compound to exhibit anxiety-reducing effects. The interaction with serotonin and dopamine receptors may contribute to its anxiolytic profile, making it a candidate for further investigation in anxiety disorders .
Neuroprotective Properties
Preliminary studies suggest that the compound may possess neuroprotective qualities. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play significant roles. Compounds that can modulate these pathways are of great interest in developing therapies for conditions such as Alzheimer's disease .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activities of this compound:
Case Studies
Several case studies have documented the therapeutic effects of similar compounds:
Case Study 1: Antidepressant Efficacy
In a controlled trial involving a derivative of this compound, participants with major depressive disorder exhibited significant improvement in depressive symptoms as measured by standardized scales (e.g., Hamilton Depression Rating Scale). The study highlighted the importance of receptor selectivity in enhancing therapeutic outcomes .
Case Study 2: Safety Profile Evaluation
A safety evaluation was conducted on a related piperazine derivative, revealing a low incidence of side effects compared to traditional antidepressants. This suggests that modifications to the chemical structure could yield compounds with improved tolerability .
Mechanism of Action
The mechanism of action of 4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Comparisons
The compound’s uniqueness lies in its dibenzofuran core and ethoxy-phenylethyl-piperazine substituent . Comparisons with structurally related compounds reveal key differences:
Key Observations :
- Dibenzo vs. Heterocyclic Cores : The dibenzofuran core (oxygen-containing) in the target compound contrasts with sulfur-containing dibenzo(b,f)thiepin derivatives , which may alter metabolic stability and receptor binding.
- Salt Forms : Dihydrochloride salts (common in ) improve aqueous solubility over free bases, critical for bioavailability.
Pharmacological and Functional Comparisons
- Receptor Affinity: Piperazine derivatives often target serotonin or dopamine receptors. For example, fluorophenoxy-substituted analogs (e.g., ) show serotonin receptor selectivity, while dibenzo(b,f)thiepin derivatives (e.g., ) may act on dopamine pathways. The ethoxy-phenylethyl group in the target compound could modulate affinity for similar targets.
- Enzyme Inhibition: Piperazine-methyl linkages, as seen in tetrahydrodibenzofuran derivatives, are associated with acetylcholinesterase inhibition in structurally related compounds (e.g., 2-(4-Benzylpiperazin-1-yl)ethanone derivatives) .
Biological Activity
The compound 4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one; dihydrochloride (CAS Number: 85418-65-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H40Cl2N2O4
- Molecular Weight : 539.5342 g/mol
- Boiling Point : 574°C
- Flash Point : 300.9°C
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of serotonin and dopamine receptors, which are critical in the regulation of mood and behavior. Additionally, preliminary studies suggest that it may exhibit kinase inhibitory properties, particularly against kinases involved in cancer progression.
Biological Activity Overview
- Antitumor Activity :
- Neuropharmacological Effects :
- Antimicrobial Properties :
Case Studies
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
